molecular formula C5H7Cl B126576 5-Chloro-1-pentyne CAS No. 14267-92-6

5-Chloro-1-pentyne

Cat. No. B126576
CAS RN: 14267-92-6
M. Wt: 102.56 g/mol
InChI Key: UXFIKVWAAMKFQE-UHFFFAOYSA-N
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Description

5-Chloro-1-pentyne is a compound that is structurally related to various acetylenic compounds and has been the subject of research due to its interesting chemical properties and reactions. Although the provided papers do not directly discuss 5-Chloro-1-pentyne, they do provide insights into similar compounds which can help infer some of the characteristics and behaviors of 5-Chloro-1-pentyne.

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-1-pentyne has been explored in different contexts. For instance, the base-catalyzed cycloisomerization of 5-cyano-pentyne derivatives has been developed, which is a reaction that could potentially be applied to 5-Chloro-1-pentyne for the synthesis of novel organic structures . This process is metal-free and atom-economic, indicating that similar methods could be used for the efficient synthesis of 5-Chloro-1-pentyne derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-1-pentyne has been studied using various techniques. For example, the crystal structure of a compound with a 1-pentyne moiety was determined using wide-angle X-ray diffraction (WAXD), transmission electron microscope (TEM), and atom force microscope (AFM) . These techniques could be applied to 5-Chloro-1-pentyne to gain detailed insights into its molecular structure and crystalline properties.

Chemical Reactions Analysis

Chemical reactions involving acetylenic compounds like 5-Chloro-1-pentyne can be complex. One study investigated the inactivation of cytochromes P450 by 5-phenyl-1-pentyne, a compound structurally related to 5-Chloro-1-pentyne . The study found that the reaction was NADPH- and time-dependent, following pseudo-first-order kinetics. This suggests that 5-Chloro-1-pentyne could also participate in similar biochemical reactions, potentially leading to the formation of heme adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from acetylenic compounds have been analyzed, providing insights into the solubility and supramolecular organization of these materials . By studying related compounds, such as poly(4-methyl-2-pentyne), researchers can infer the potential properties of polymers derived from 5-Chloro-1-pentyne, such as their solubility in organic solvents and their structural configurations.

Scientific Research Applications

  • Synthesis and Chemical Properties : 5-Chloro-1-pentyne is used in the synthesis of various chemical compounds. For example, it is involved in the formation of 5-chloro-2-trimethylstannyl-1-pentene through treatment with specific reagents (Warmus, 2001).

  • Material Science and Polymer Research : It plays a role in the development of liquid-crystalline polyacetylene derivatives, which are important in the study of electroconductivity and material properties (Kuroda et al., 2002).

  • Organometallic Chemistry : 5-Chloro-1-pentyne is used in the study of organometallic compounds and their reactions. This includes the investigation of intramolecular hydroalkoxylation and hydroamination of alkynes (Pouy et al., 2012).

  • Synthetic Chemistry : It is involved in the base-catalyzed cycloisomerization of cyano-pentyne derivatives, which is a method for synthesizing specific pyrrole derivatives (Meng et al., 2014).

  • Study of Molecular Conformations : Research on 5-Chloro-1-pentyne contributes to the understanding of the conformational behavior of gaseous alkyne compounds (Trætteberg et al., 1999).

  • Radiochemical Applications : It has been used in the synthesis of radiolabeled compounds for potential use in medical diagnostics (Pilgrim et al., 1991).

  • Catalysis Research : Studies include its use in investigating the hydrogenation of alkynes over palladium catalysts (Teschner et al., 2006).

Safety And Hazards

5-Chloro-1-pentyne is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloropent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c1-2-3-4-5-6/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFIKVWAAMKFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065742
Record name 1-Pentyne, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-pentyne

CAS RN

14267-92-6
Record name 5-Chloro-1-pentyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14267-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentyne, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentyne, 5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentyne, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropent-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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